molecular formula C15H19NO4 B058990 Ethyl (R)-N-Cbz-3-pyrrolidinecarboxylate CAS No. 1263078-10-9

Ethyl (R)-N-Cbz-3-pyrrolidinecarboxylate

Cat. No.: B058990
CAS No.: 1263078-10-9
M. Wt: 277.31 g/mol
InChI Key: PXTGBVCFUXOCMF-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and ethyl groups, as well as two ester functional groups. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced through alkylation reactions using benzyl halides and ethyl halides, respectively.

    Esterification: The ester functional groups are introduced through esterification reactions, typically involving the reaction of carboxylic acids with alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of ®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or ethyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A structurally similar compound with a lactam ring.

    Pyrrolidine-2,5-diones: Compounds with two keto groups on the pyrrolidine ring.

    Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.

Uniqueness

®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is unique due to its specific chiral configuration and the presence of both benzyl and ethyl groups. This combination of features allows for selective interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-O-benzyl 3-O-ethyl (3R)-pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-19-14(17)13-8-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTGBVCFUXOCMF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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